molecular formula C26H25ClN2O4S B295891 2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295891
M. Wt: 497 g/mol
InChI Key: MTZGKDHNSXKSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the class of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and synthetic chemistry.

Scientific Research Applications

2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potential applications in medicinal chemistry as it exhibits promising pharmacological activities. Studies have shown that this compound has antitumor, anti-inflammatory, and antiviral properties. It has also been found to be a potent inhibitor of the enzyme phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle contraction. This makes it a potential candidate for the treatment of erectile dysfunction.

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various cellular targets. It has been found to inhibit the activity of PDE-5 by binding to its active site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cGMP, which promotes smooth muscle relaxation and vasodilation. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to inhibit the activity of nuclear factor-kappa B (NF-kappaB), which is involved in the regulation of various genes that are associated with inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and selectivity towards its targets. This allows for accurate and reliable results. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.

Future Directions

There are several future directions for the research and development of 2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer and inflammation. Another direction is to explore its use as a tool for studying the mechanisms of action of PDE-5 inhibitors. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its large-scale production.
Conclusion:
In conclusion, this compound is a compound with promising pharmacological activities and potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.

Synthesis Methods

The synthesis of 2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3-chloro-5-methoxy-4-(2-hydroxyethoxy)benzaldehyde with 2-(4-methylphenoxy)ethanamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminothiophenol in the presence of a catalyst such as palladium on carbon to yield the final product.

Properties

Molecular Formula

C26H25ClN2O4S

Molecular Weight

497 g/mol

IUPAC Name

2-[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25ClN2O4S/c1-15-7-9-17(10-8-15)32-11-12-33-23-19(27)13-16(14-20(23)31-2)24-28-25(30)22-18-5-3-4-6-21(18)34-26(22)29-24/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,28,29,30)

InChI Key

MTZGKDHNSXKSNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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